2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide
CAS No.:
Cat. No.: VC16152598
Molecular Formula: C23H29ClN4O
Molecular Weight: 413.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29ClN4O |
|---|---|
| Molecular Weight | 413.0 g/mol |
| IUPAC Name | 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C23H29ClN4O/c1-18(2)20-9-7-19(8-10-20)15-25-26-23(29)17-28-13-11-27(12-14-28)16-21-5-3-4-6-22(21)24/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,29)/b25-15+ |
| Standard InChI Key | BGEDTDJORCKTPZ-MFKUBSTISA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Introduction
Synthesis
The synthesis of compounds with similar structures often involves condensation reactions between hydrazides and aldehydes or ketones. For 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide, a possible synthesis route could involve:
-
Preparation of the piperazine derivative with a 2-chlorobenzyl group.
-
Condensation of this derivative with 4-isopropylbenzaldehyde in the presence of an acid catalyst to form the benzylidene group.
-
Reaction of the resulting intermediate with acetohydrazide to form the final compound.
Biological Activity
Compounds with piperazine and hydrazide moieties often exhibit biological activities such as antimicrobial or anticancer properties. For example, derivatives of thiazolyl acetamides have shown promising antimicrobial and anticancer activities . Similarly, compounds with benzimidazole structures have been evaluated for their anticancer potential . While specific data on 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide is lacking, its structural components suggest potential biological activity.
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume